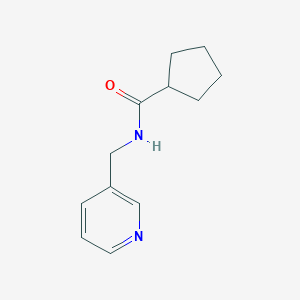
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide, also known as CMAP, is a chemical compound that has been widely studied for its potential therapeutic applications. CMAP belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of effects on the body's endocannabinoid system. In
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide increases the levels of endocannabinoids in the body, which can have a range of effects on the endocannabinoid system. Endocannabinoids are known to have analgesic, anti-inflammatory, and anxiolytic effects, among others.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide has been shown to have a range of biochemical and physiological effects in animal models. In addition to its analgesic, anti-inflammatory, and anxiolytic effects, N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury. It has also been investigated for its potential in treating addiction, with studies showing it can reduce drug-seeking behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide for lab experiments is its specificity for FAAH. This allows researchers to investigate the effects of inhibiting FAAH specifically, without affecting other enzymes or pathways in the body. However, N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide does have some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide. One area of interest is its potential in treating chronic pain, which remains a major unmet medical need. N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide may also have potential in treating other conditions such as anxiety disorders and inflammatory bowel disease. Further research is also needed to investigate the long-term safety and efficacy of N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide in humans.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide involves the reaction of 2-phenylbutyric acid with 5-chloro-2-methoxyaniline in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with N,N-dimethylformamide (DMF) and triethylamine, followed by acetic anhydride and triethylamine to yield the final product. The purity of the compound can be achieved through recrystallization from ethanol.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide has been extensively studied for its potential therapeutic applications in a range of conditions, including pain, anxiety, and inflammation. It has been shown to have analgesic effects in animal models of neuropathic and inflammatory pain, and to reduce anxiety-like behavior in rodents. N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide has also been investigated for its potential anti-inflammatory effects, with studies showing it can reduce the production of pro-inflammatory cytokines in vitro.
Propriétés
Nom du produit |
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide |
|---|---|
Formule moléculaire |
C17H18ClNO2 |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C17H18ClNO2/c1-3-14(12-7-5-4-6-8-12)17(20)19-15-11-13(18)9-10-16(15)21-2/h4-11,14H,3H2,1-2H3,(H,19,20) |
Clé InChI |
HWGFUVWMPVGKQP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)
![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)

![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)

![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)



![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)

![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)
![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)